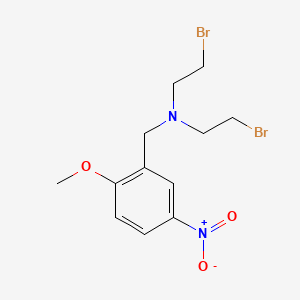![molecular formula C17H15ClN2O4S B13941162 4-Chloro-3-[[2-(4-methylphenoxy)acetyl]carbamothioylamino]benzoic acid CAS No. 535945-48-3](/img/structure/B13941162.png)
4-Chloro-3-[[2-(4-methylphenoxy)acetyl]carbamothioylamino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-[[2-(4-methylphenoxy)acetyl]carbamothioylamino]benzoic acid is a complex organic compound with a molecular formula of C17H15ClN2O4S. This compound is known for its unique chemical structure, which includes a chloro-substituted benzoic acid moiety linked to a carbamothioylamino group and a 4-methylphenoxyacetyl group. It is used in various scientific research applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[[2-(4-methylphenoxy)acetyl]carbamothioylamino]benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 2-(4-methylphenoxy)acetic acid in the presence of a base to form the corresponding ester. The ester is subsequently treated with ammonium thiocyanate to introduce the carbamothioylamino group, resulting in the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-[[2-(4-methylphenoxy)acetyl]carbamothioylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine group.
Substitution: The chloro group on the benzoic acid moiety can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia or sodium methoxide are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Amino or alkoxy derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-3-[[2-(4-methylphenoxy)acetyl]carbamothioylamino]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-[[2-(4-methylphenoxy)acetyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-methylphenoxyacetic acid: A widely used herbicide with similar structural features.
2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid: Another compound with a similar phenoxyacetyl group.
4-Chloro-3-methylphenoxybenzoic acid: Shares the chloro and phenoxy groups.
Uniqueness
4-Chloro-3-[[2-(4-methylphenoxy)acetyl]carbamothioylamino]benzoic acid is unique due to its combination of a chloro-substituted benzoic acid moiety with a carbamothioylamino group and a 4-methylphenoxyacetyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Número CAS |
535945-48-3 |
|---|---|
Fórmula molecular |
C17H15ClN2O4S |
Peso molecular |
378.8 g/mol |
Nombre IUPAC |
4-chloro-3-[[2-(4-methylphenoxy)acetyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C17H15ClN2O4S/c1-10-2-5-12(6-3-10)24-9-15(21)20-17(25)19-14-8-11(16(22)23)4-7-13(14)18/h2-8H,9H2,1H3,(H,22,23)(H2,19,20,21,25) |
Clave InChI |
XQRKRTIFRGQOFN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 3a,4,6,6a-tetrahydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate](/img/structure/B13941080.png)








![2-Chloro-7,7,8-trimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13941108.png)




